![molecular formula C12H15N3O B7932744 2-Amino-N-(3-cyano-benzyl)-N-ethyl-acetamide](/img/structure/B7932744.png)
2-Amino-N-(3-cyano-benzyl)-N-ethyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-(3-cyano-benzyl)-N-ethyl-acetamide is an organic compound with the molecular formula C12H15N3O It is a derivative of acetamide, featuring an amino group, a cyano-benzyl group, and an ethyl group attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(3-cyano-benzyl)-N-ethyl-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-cyanobenzyl chloride, ethylamine, and acetamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like ethanol or methanol. The temperature is maintained at around 50-70°C to facilitate the reaction.
Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the amino group of ethylamine attacks the carbon atom of the 3-cyanobenzyl chloride, forming an intermediate. This intermediate then reacts with acetamide to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(3-cyano-benzyl)-N-ethyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium, temperature range 25-80°C.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents like ether or tetrahydrofuran, temperature range 0-50°C.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); conditionssolvents like dichloromethane or acetonitrile, temperature range 20-60°C.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary or secondary amines, alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-Amino-N-(3-cyano-benzyl)-N-ethyl-acetamide is C₁₂H₁₅N₃O. The compound features an amino group, a cyano group, and an ethyl acetamide moiety, which contribute to its reactivity and biological properties. The presence of the benzyl group enhances its interaction with biological targets.
Medicinal Chemistry
Drug Design : The compound is explored as a pharmacophore for designing drugs targeting specific enzymes or receptors. Its structural features may enable it to act as an inhibitor or modulator in various biochemical pathways.
Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing cyano groups have shown activity against various bacterial strains:
Bacterial Strain | MIC (µM) Range |
---|---|
Bacillus subtilis | 4.69 - 22.9 |
Staphylococcus aureus | 5.64 - 77.38 |
Enterococcus faecalis | 8.33 - 23.15 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
Salmonella typhi | 11.29 - 77.38 |
These findings suggest that this compound could possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens.
Antitumor Activity
Cytotoxic Effects : Studies have evaluated the antitumor potential of related compounds against cancer cell lines such as MCF-7 (breast adenocarcinoma) and HCT-116 (colon cancer). Compounds similar to this one demonstrated significant cytotoxic effects, often surpassing standard chemotherapeutics like doxorubicin.
Mechanisms of Action :
- Enzyme Inhibition : Interaction with key enzymes involved in cellular processes can alter metabolic pathways.
- DNA Interaction : Structural components may facilitate binding to DNA or RNA, disrupting normal cellular functions and promoting apoptosis in cancer cells.
- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, enhancing overall cellular health.
Materials Science
This compound is also explored for its potential in synthesizing novel materials with unique properties, such as polymers or nanomaterials. Its functional groups can be utilized to create materials with specific characteristics suitable for various applications.
Biological Studies
In biological assays, this compound is used to investigate its effects on cellular processes and pathways. Its interactions with molecular targets can provide insights into its potential therapeutic applications.
Case Studies
- Antimicrobial Efficacy Study : A series of cyanoacetamides were evaluated against Gram-positive and Gram-negative bacteria, revealing promising results that could be extrapolated to similar compounds like this compound.
- Antitumor Screening : Research assessed a range of acetamides for their cytotoxicity against various cancer cell lines, identifying several candidates with high inhibitory effects comparable to established drugs.
Mechanism of Action
The mechanism of action of 2-Amino-N-(3-cyano-benzyl)-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-(3-cyano-benzyl)-acetamide
- 2-Amino-N-(3-cyano-benzyl)-N-isopropyl-acetamide
- 2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-acetamide
Uniqueness
2-Amino-N-(3-cyano-benzyl)-N-ethyl-acetamide is unique due to its specific structural features, such as the presence of an ethyl group and a cyano-benzyl moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-Amino-N-(3-cyano-benzyl)-N-ethyl-acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is C₁₁H₁₃N₃O. Its structure consists of an amino group, a cyano group, and an ethyl acetamide moiety, which contribute to its reactivity and biological properties. The presence of the benzyl group enhances its interaction with biological targets, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Research has shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing cyano groups have demonstrated moderate to good activity against various bacterial strains, including:
Bacterial Strain | MIC (µM) Range |
---|---|
Bacillus subtilis | 4.69 - 22.9 |
Staphylococcus aureus | 5.64 - 77.38 |
Enterococcus faecalis | 8.33 - 23.15 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
Salmonella typhi | 11.29 - 77.38 |
These findings suggest that the compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens .
Antitumor Activity
The antitumor potential of related compounds has been evaluated in vitro against several cancer cell lines, including MCF-7 (breast adenocarcinoma) and HCT-116 (colon cancer). In these studies, compounds similar to this compound exhibited significant cytotoxic effects, often surpassing the activity of standard chemotherapeutics like doxorubicin .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : Compounds with cyano and amino functionalities may interact with key enzymes involved in cellular processes, leading to altered metabolic pathways.
- DNA Interaction : The structural components may facilitate binding to DNA or RNA, disrupting normal cellular functions and promoting apoptosis in cancer cells.
- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, which can protect cells from oxidative stress and enhance overall cellular health .
Case Studies
Several case studies have highlighted the potential of related compounds in clinical settings:
- Study on Antimicrobial Efficacy : A study evaluated a series of cyanoacetamides against Gram-positive and Gram-negative bacteria, revealing promising results that could be extrapolated to similar compounds like this compound .
- Antitumor Screening : Another research effort assessed a range of acetamides for their cytotoxicity against various cancer cell lines, identifying several candidates with high inhibitory effects comparable to established drugs .
Properties
IUPAC Name |
2-amino-N-[(3-cyanophenyl)methyl]-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-15(12(16)8-14)9-11-5-3-4-10(6-11)7-13/h3-6H,2,8-9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHQZASOKNIUEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)C#N)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.